5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a benzyl group, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid typically involves multiple steps, including the protection of amine groups, introduction of fluorine atoms, and formation of the pentanoic acid backbone. The benzyl group can be introduced via benzylation reactions using benzyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-(Benzylamino)-4,4-difluoro-2-methylpentanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
5-(tert-Butoxycarbonylamino)-4,4-difluoro-2-methylpentanoic acid: Lacks the benzyl group, which may affect its reactivity and binding properties.
4,4-Difluoro-2-methylpentanoic acid: Lacks both the benzyl and Boc groups, making it a simpler but less versatile compound.
Uniqueness
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid is unique due to the combination of its Boc protecting group, benzyl group, and fluorine atoms. This combination provides a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO4/c1-13(15(22)23)10-18(19,20)12-21(16(24)25-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUGVDUNLVIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.